molecular formula C8H5F3N2O2 B2437219 7-(Trifluoromethoxy)benzo[d]oxazol-2-amine CAS No. 1806501-06-3

7-(Trifluoromethoxy)benzo[d]oxazol-2-amine

Cat. No.: B2437219
CAS No.: 1806501-06-3
M. Wt: 218.135
InChI Key: GEZBQDWRZXGYPC-UHFFFAOYSA-N
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Description

7-(Trifluoromethoxy)benzo[d]oxazol-2-amine (CAS 1806501-06-3) is a benzo[d]oxazole derivative of significant interest in medicinal chemistry and materials science research. This compound serves as a key synthetic intermediate and scaffold in the design of novel biologically active molecules. In biomedical research, structurally related benzo[d]oxazole derivatives have demonstrated promising neuroprotective properties. Studies show that similar compounds can protect PC12 cells from β-amyloid (Aβ)-induced toxicity, a key pathological feature of Alzheimer's disease models . These effects are mediated through the Akt/GSK-3β/NF-κB signaling pathway, leading to reduced tau protein hyperphosphorylation and decreased expression of pro-apoptotic and inflammatory markers . Furthermore, closely related 2-aminobenzothiazole compounds have been investigated as potential antagonists of excitatory amino acid neurotransmission, showing anticonvulsant potential in biochemical studies . Beyond pharmaceutical applications, the benzo[d]oxazole core is extensively explored in materials science. Researchers are investigating symmetric and asymmetric benzo[d]oxazole derivatives for their linear and nonlinear optical (NLO) properties, which are valuable for applications in telecommunications, optical switching, and laser technology . The compound's molecular structure, featuring a strong electron-withdrawing trifluoromethoxy group, makes it a valuable building block for developing materials with tailored electronic characteristics. This product is supplied For Research Use Only. It is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate care and conduct their own safety assessments prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-(trifluoromethoxy)-1,3-benzoxazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2O2/c9-8(10,11)15-5-3-1-2-4-6(5)14-7(12)13-4/h1-3H,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEZBQDWRZXGYPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)OC(F)(F)F)OC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reaction Chemistry and Mechanistic Studies of 7 Trifluoromethoxy Benzo D Oxazol 2 Amine

Reactivity Profiling of the Amine Functionality in 7-(Trifluoromethoxy)benzo[d]oxazol-2-amine

The primary amine group attached to the electron-deficient benzoxazole (B165842) ring is the main site for a variety of nucleophilic reactions. Its reactivity is somewhat attenuated by the delocalization of the nitrogen lone pair into the heterocyclic ring.

Nucleophilic Acyl Substitution Reactions

The amine functionality of 2-aminobenzoxazole (B146116) derivatives readily undergoes nucleophilic acyl substitution with a range of acylating agents, such as acid chlorides and anhydrides, to form the corresponding N-acylated products. These reactions typically proceed under basic conditions to neutralize the acid generated and to enhance the nucleophilicity of the amine.

While specific studies on the acylation of this compound are not extensively documented, the general reactivity of 2-aminobenzoxazoles suggests that it would readily react with various acylating agents. For instance, N-(benzo[d]oxazol-2-yl)-3-(naphthalen-2-yl)propanamide has been synthesized from 2-aminobenzoxazole and 3-(naphthalen-2-yl)propanoic acid. nih.gov Another example is the NHC-catalyzed direct oxidative amidation of aldehydes with 2-aminobenzothiazoles, a closely related class of compounds, to furnish N-acyl derivatives. rsc.org

A plausible reaction mechanism involves the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the acylating agent, followed by the elimination of a leaving group to yield the corresponding amide.

Table 1: Examples of Nucleophilic Acyl Substitution Reactions with 2-Aminobenzoxazole Analogues

2-Aminobenzoxazole Analogue Acylating Agent Product Reference
2-Aminobenzoxazole 3-(Naphthalen-2-yl)propanoic acid N-(Benzo[d]oxazol-2-yl)-3-(naphthalen-2-yl)propanamide nih.gov

Alkylation and Arylation Reactions

The nitrogen atom of the 2-amino group can be alkylated or arylated, although the nucleophilicity is reduced due to the electronic nature of the benzoxazole ring. Direct N-alkylation can be challenging and may require forcing conditions or the use of metal catalysts. Regioselectivity can also be an issue, with potential for alkylation at the endocyclic nitrogen atom.

Studies on related 2-aminobenzothiazoles have shown that regioselective N-alkylation can be achieved using benzylic alcohols as alkylating agents. rsc.org Furthermore, a metal-free synthesis of N-alkylbenzo[d]oxazol-2-amines has been developed, which involves the methylation of the corresponding benzoxazole-2-thiol followed by nucleophilic addition-elimination with an amine. nih.gov This suggests that this compound could be synthesized or further functionalized through similar strategies.

Palladium- and copper-catalyzed N-arylation reactions have been successfully applied to 2-aminobenzimidazoles, demonstrating that selective arylation of the exocyclic amine is possible. It is anticipated that similar catalytic systems could be employed for the N-arylation of this compound.

Table 2: Examples of N-Alkylation Reactions with 2-Aminobenzoxazole Analogues

2-Aminobenzoxazole Analogue Alkylating Agent Product Reference
Benzoxazole-2-thiol Methylating agent, then Methylamine N-Methylbenzo[d]oxazol-2-amine nih.gov

Condensation Reactions

The primary amine of this compound is expected to undergo condensation reactions with aldehydes and ketones to form Schiff bases (imines). These reactions are typically acid-catalyzed and involve the formation of a carbinolamine intermediate followed by dehydration.

The formation of Schiff bases from 2-aminobenzothiazoles and various benzaldehydes is well-documented. mdpi.com For instance, 2-amino-6-methoxybenzothiazole (B104352) reacts with 2-nitrobenzaldehyde, 2-chlorobenzaldehyde, and 2,4-dihydroxybenzaldehyde (B120756) in the presence of an acid catalyst to yield the corresponding Schiff bases. mdpi.com Similarly, 2-aminophenol-based Schiff bases are readily synthesized through the condensation of 2-aminophenol (B121084) with various carbonyl compounds. researchgate.net Given these precedents, it is highly probable that this compound would react in a similar fashion.

These condensation reactions are often reversible, and the equilibrium can be driven towards the product by removing water from the reaction mixture.

Table 3: Examples of Condensation Reactions with Related Amino-Heterocycles

Amino-Heterocycle Carbonyl Compound Product Type Reference
2-Amino-6-methoxybenzothiazole 2-Nitrobenzaldehyde Schiff Base mdpi.com

Reactivity of the Benzo[d]oxazole Ring System in this compound

The aromatic benzoxazole ring is generally less reactive towards electrophilic substitution than benzene (B151609) due to the electron-withdrawing nature of the fused oxazole (B20620) ring. The presence of the trifluoromethoxy group at the 7-position further deactivates the ring.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (SEAr) on the benzoxazole ring is influenced by the directing effects of the existing substituents. The 2-amino group is an activating, ortho-, para-directing group, while the trifluoromethoxy group is a deactivating, ortho-, para-directing group. wikipedia.orglibretexts.org The oxygen and nitrogen atoms of the oxazole ring also influence the position of substitution.

Nitration of benzoxazole typically occurs at the 5- or 6-position. researchgate.net However, the substitution pattern for this compound would be a result of the combined directing effects of the 2-amino and 7-trifluoromethoxy groups. The trifluoromethoxy group at position 7 will direct incoming electrophiles to the ortho (position 6) and para (position 4) positions. The 2-amino group will direct to the ortho (position 4) and para (position 6) positions of the benzene ring moiety. Therefore, electrophilic substitution is most likely to occur at positions 4 and 6.

The strong deactivating effect of the trifluoromethoxy group suggests that harsh reaction conditions may be necessary to achieve electrophilic aromatic substitution.

Ring-Opening and Ring-Closing Reactions

The benzoxazole ring is generally stable but can undergo ring-opening reactions under certain conditions. For instance, a method for the synthesis of 2-aminobenzoxazoles involves the ring-opening of benzoxazoles with secondary amines, followed by an iron-catalyzed oxidative cyclization. rsc.org This indicates that the oxazole ring can be cleaved by nucleophiles.

Furthermore, the synthesis of 2-aminobenzoxazoles can be achieved through the cyclization of o-aminophenols with various reagents, which represents a ring-closing reaction to form the benzoxazole core. nih.govacs.orgresearchgate.net For example, the reaction of o-aminophenols with N-cyano-N-phenyl-p-toluenesulfonamide in the presence of a Lewis acid leads to the formation of 2-aminobenzoxazoles. nih.govresearchgate.net

While specific ring-opening or ring-closing reactions starting from this compound are not well-documented, the general reactivity of the benzoxazole scaffold suggests that such transformations are plausible under appropriate conditions.

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
N-(Benzo[d]oxazol-2-yl)-3-(naphthalen-2-yl)propanamide
2-Aminobenzoxazole
3-(Naphthalen-2-yl)propanoic acid
2-Aminobenzothiazole
4-Chloro-N-(6-(trifluoromethyl)benzo[d]thiazol-2-yl)benzamide
6-(Trifluoromethyl)benzo[d]thiazol-2-amine
4-Chlorobenzaldehyde
Benzoxazole-2-thiol
N-Methylbenzo[d]oxazol-2-amine
2-amino-6-methoxybenzothiazole
2-Nitrobenzaldehyde
2-Chlorobenzaldehyde
2,4-Dihydroxybenzaldehyde
2-Aminophenol

Influence of the Trifluoromethoxy Group on Reaction Pathways

The trifluoromethoxy (-OCF₃) group at the 7-position of the benzo[d]oxazol-2-amine core is a powerful modulator of the molecule's reactivity. Its distinct electronic and steric properties significantly direct the course of chemical reactions.

The trifluoromethoxy group is characterized by its strong electron-withdrawing nature, which arises from the high electronegativity of the fluorine atoms. mdpi.com This property deactivates the aromatic ring, making it less susceptible to electrophilic aromatic substitution. Conversely, it enhances the electrophilicity of the benzoxazole system, which can influence nucleophilic attack.

In the context of reactions involving the 2-amino group, the electron-withdrawing nature of the 7-trifluoromethoxy substituent is anticipated to decrease the nucleophilicity of the exocyclic nitrogen atom. This can affect the rate and equilibrium of reactions such as acylation, alkylation, and diazotization.

For illustrative purposes, the table below provides a comparative overview of the expected electronic influence of various substituents at the 7-position on the reactivity of the benzo[d]oxazol-2-amine system.

Substituent at Position 7Electronic EffectExpected Impact on Aromatic Ring Reactivity (Electrophilic Attack)Expected Impact on 2-Amino Group Nucleophilicity
-OCH₃ (Methoxy)Electron-donatingActivatingIncreased
-H (Hydrogen)NeutralBaselineBaseline
-Cl (Chloro)Electron-withdrawing (Inductive) / Electron-donating (Resonance)DeactivatingDecreased
-OCF₃ (Trifluoromethoxy) Strongly Electron-withdrawing Strongly Deactivating Significantly Decreased
-NO₂ (Nitro)Strongly Electron-withdrawingStrongly DeactivatingSignificantly Decreased

This table is illustrative and based on established principles of substituent effects in aromatic chemistry.

The trifluoromethoxy group is bulkier than a hydrogen or fluorine atom, which can introduce steric hindrance around the 7-position of the benzoxazole ring. mdpi.com This steric bulk can influence the approach of reagents, potentially directing them to less hindered positions. In reactions where a chiral center is formed, the trifluoromethoxy group could play a role in diastereoselectivity by favoring the formation of one stereoisomer over another due to steric interactions in the transition state.

While the trifluoromethoxy group itself is not chiral, its presence can create a chiral environment in certain reaction contexts, especially in asymmetric synthesis where chiral catalysts or reagents are employed. The steric and electronic interactions between the -OCF₃ group and the incoming chiral entity could lead to preferential formation of a specific enantiomer.

Mechanistic Investigations of Key Transformations Involving this compound

Detailed mechanistic studies are crucial for understanding the reaction pathways of this compound. Such investigations typically involve a combination of kinetic experiments, thermodynamic analysis, and computational modeling.

The kinetics of reactions involving this compound are expected to be significantly influenced by the electronic properties of the -OCF₃ group. For instance, in electrophilic aromatic substitution reactions, the rate would likely be slower compared to the unsubstituted analogue due to the deactivation of the aromatic ring. Conversely, in nucleophilic aromatic substitution reactions (if applicable), the rate might be enhanced.

The following table presents a hypothetical comparison of kinetic and thermodynamic parameters for a representative electrophilic substitution reaction on the benzoxazole ring, highlighting the anticipated effect of the 7-trifluoromethoxy substituent.

Substituent at Position 7Relative Rate Constant (k_rel)Activation Energy (Ea)Gibbs Free Energy of Reaction (ΔG°)
-OCH₃> 1LowerMore Favorable
-H1BaselineBaseline
-OCF₃ < 1 Higher Less Favorable

This table is a qualitative representation of expected trends based on substituent effects and is not based on experimental data for the specific compound.

Transition state theory provides a framework for understanding the energy barriers of chemical reactions. wikipedia.orgyoutube.com For reactions involving this compound, the structure and energy of the transition state will be influenced by the trifluoromethoxy group.

In electrophilic aromatic substitution, the transition state involves the formation of a positively charged intermediate (a sigma complex). The electron-withdrawing -OCF₃ group would destabilize this intermediate, thereby increasing the activation energy and slowing down the reaction. Conversely, in reactions where a negative charge develops in the transition state, the -OCF₃ group would offer stabilization, leading to a lower activation energy.

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for validating proposed reaction mechanisms. marmara.edu.tr By modeling the reaction pathway, it is possible to calculate the energies of reactants, intermediates, transition states, and products. This allows for the determination of activation energies and reaction enthalpies, providing a theoretical basis for the observed reactivity and selectivity.

For this compound, DFT calculations could be employed to:

Map the potential energy surface for various reactions.

Optimize the geometries of transition states and intermediates.

Calculate the vibrational frequencies to confirm the nature of stationary points (minima and saddle points).

Analyze the electronic structure to understand charge distribution and orbital interactions throughout the reaction.

Such computational studies would provide valuable insights into how the 7-trifluoromethoxy group influences the electronic and steric aspects of the transition states, thereby corroborating or refining the mechanistic hypotheses derived from experimental observations. researchgate.net

Advanced Spectroscopic and Structural Elucidation Studies of 7 Trifluoromethoxy Benzo D Oxazol 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 7-(Trifluoromethoxy)benzo[d]oxazol-2-amine, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional techniques, would be required for a complete assignment of its structure.

The ¹H and ¹³C NMR spectra of this compound are expected to display signals characteristic of its benzoxazole (B165842) core and the trifluoromethoxy substituent.

¹H NMR: The aromatic region of the ¹H NMR spectrum would likely show three signals corresponding to the protons on the benzene (B151609) ring. Due to the substitution pattern, these protons would form a coupled system. The chemical shifts would be influenced by the electron-donating amino group and the electron-withdrawing trifluoromethoxy group. The NH₂ protons would likely appear as a broad singlet.

¹³C NMR: The ¹³C NMR spectrum would be expected to show eight distinct signals for the eight carbon atoms in the molecule. The carbon atom of the trifluoromethoxy group would exhibit a characteristic quartet due to coupling with the three fluorine atoms. The chemical shifts of the aromatic carbons would be influenced by the substituents, and the C-2 carbon of the oxazole (B20620) ring would appear at a characteristic downfield position.

Predicted ¹H and ¹³C NMR Data:

Atom NumberPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
2-~163
3a-~148
4~7.0-7.2 (d)~110
5~6.8-7.0 (t)~120
6~6.9-7.1 (d)~115
7-~140 (q, J ≈ 4-6 Hz)
7a-~144
-OCF₃-~121 (q, J ≈ 257 Hz)
-NH₂~5.0-6.0 (br s)-

Note: These are predicted values and may vary from experimental data. 'd' denotes a doublet, 't' a triplet, 'q' a quartet, and 'br s' a broad singlet.

¹⁹F NMR is a highly sensitive technique for the detection and characterization of fluorine-containing functional groups. The trifluoromethoxy group (-OCF₃) in this compound would be expected to produce a singlet in the ¹⁹F NMR spectrum. The chemical shift of this signal provides information about the electronic environment of the trifluoromethoxy group. Based on data for similar aromatic trifluoromethoxy compounds, the chemical shift is anticipated to be in the range of -58 to -60 ppm relative to a standard such as CFCl₃.

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons, helping to assign the signals of the aromatic protons on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This would allow for the direct assignment of the protonated carbons in the benzene ring.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This would be crucial for establishing the connectivity across the entire molecule, for instance, by observing correlations from the aromatic protons to the quaternary carbons of the benzoxazole ring system.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space interactions between protons that are in close proximity. This could be used to confirm the spatial arrangement of the substituents on the benzoxazole ring.

Mass Spectrometry (MS) for Molecular Structure Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of this compound. This would allow for the unambiguous determination of its elemental formula (C₈H₅F₃N₂O₂). The calculated exact mass for the protonated molecule [M+H]⁺ would be compared to the experimentally measured value to confirm the molecular formula with high accuracy.

Predicted HRMS Data:

IonCalculated m/z
[C₈H₅F₃N₂O₂ + H]⁺235.0376

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of the molecular ion to generate a characteristic fragmentation pattern. The analysis of these fragment ions provides valuable information about the structure of the molecule. For this compound, the fragmentation would likely involve the characteristic losses from the benzoxazole ring system and the trifluoromethoxy group.

Plausible Fragmentation Pathways:

Loss of HCN: A common fragmentation pathway for 2-aminobenzoxazoles is the loss of a molecule of hydrogen cyanide (HCN) from the oxazole ring.

Loss of CO: Cleavage of the oxazole ring could also lead to the loss of carbon monoxide (CO).

Loss of ·CF₃: Fragmentation of the trifluoromethoxy group could result in the loss of a trifluoromethyl radical (·CF₃).

Cleavage of the Benzene Ring: At higher collision energies, fragmentation of the aromatic ring could occur.

The systematic analysis of these fragment ions would allow for the reconstruction of the molecular structure and provide definitive confirmation of the identity of this compound.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of molecules. When a molecule absorbs infrared radiation, it is excited to a higher vibrational state, provided the vibration results in a change in the molecular dipole moment. Raman spectroscopy, on the other hand, involves the inelastic scattering of monochromatic light, and vibrational modes that cause a change in the polarizability of the molecule are Raman active. Together, these techniques provide complementary information, allowing for the comprehensive identification of functional groups and the elucidation of molecular structure. For this compound, these methods are essential for confirming the presence of the key amine, benzo[d]oxazole, and trifluoromethoxy moieties.

Characteristic Vibrational Modes of the Benzo[d]oxazole Ring and Amine Group

The vibrational spectrum of this compound is expected to be complex, with characteristic bands corresponding to its primary amine group, the fused benzo[d]oxazole ring system, and the trifluoromethoxy substituent.

Amine Group Vibrations: The primary amine (-NH₂) group gives rise to several distinct vibrational modes. Typically, two N-H stretching bands are observed for primary amines due to symmetric and asymmetric vibrations. orgchemboulder.comspectroscopyonline.com The N-H bending (scissoring) vibration is also a key diagnostic peak. orgchemboulder.com

Table 1: Expected Vibrational Modes for the Primary Amine Group

Vibrational Mode Expected Wavenumber (cm⁻¹) (IR) Expected Wavenumber (cm⁻¹) (Raman) Intensity
Asymmetric N-H Stretch 3500 - 3420 3500 - 3420 Medium
Symmetric N-H Stretch 3420 - 3340 3420 - 3340 Medium
N-H Bend (Scissoring) 1650 - 1580 1650 - 1580 Medium-Strong
C-N Stretch (Aromatic) 1335 - 1250 1335 - 1250 Medium-Strong

Benzo[d]oxazole Ring and Trifluoromethoxy Group Vibrations: The benzo[d]oxazole ring has a number of characteristic vibrations. These include C=C stretching modes from the benzene ring and C=N and C-O-C stretching from the oxazole portion. nih.govresearchgate.net The trifluoromethoxy (-OCF₃) group is expected to produce very strong C-F stretching bands, which are highly characteristic.

Table 2: Expected Vibrational Modes for the Benzo[d]oxazole and Trifluoromethoxy Groups

Vibrational Mode Expected Wavenumber (cm⁻¹) (IR) Expected Wavenumber (cm⁻¹) (Raman) Intensity
Aromatic C-H Stretch 3100 - 3000 3100 - 3000 Medium-Weak
C=N Stretch (Oxazole) 1640 - 1610 1640 - 1610 Medium
Aromatic C=C Stretch 1600 - 1450 1600 - 1450 Medium-Strong
Asymmetric C-O-C Stretch 1270 - 1200 1270 - 1200 Strong
Asymmetric C-F Stretch 1280 - 1240 Weak Very Strong
Symmetric C-F Stretch 1190 - 1150 Medium Very Strong

X-ray Crystallography of this compound and its Co-crystals

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique allows for the precise measurement of bond lengths, bond angles, and torsion angles, providing unambiguous proof of molecular structure and conformation. It is also invaluable for studying how molecules pack in the solid state and the intermolecular interactions that govern this packing.

Crystal Packing and Intermolecular Interactions

The solid-state packing of this compound would be directed by a combination of intermolecular forces. The primary amine group is a strong hydrogen bond donor, while the nitrogen and oxygen atoms of the oxazole ring are potential acceptors. Therefore, strong intermolecular hydrogen bonds are expected to be a dominant feature of the crystal packing. researchgate.netresearchgate.net The planar aromatic rings also allow for favorable π–π stacking interactions. rsc.org The highly electronegative fluorine atoms of the trifluoromethoxy group can participate in weaker C-H···F interactions. researchgate.net

Table 3: Potential Intermolecular Interactions in Crystalline this compound

Interaction Type Donor Acceptor Description
Hydrogen Bonding Amine (N-H) Oxazole Nitrogen (N) Likely to form dimers or chains, significantly influencing crystal packing.
Hydrogen Bonding Amine (N-H) Oxazole Oxygen (O) A potential secondary hydrogen bonding motif.
π–π Stacking Benzo[d]oxazole Ring Benzo[d]oxazole Ring Face-to-face or offset stacking of the aromatic systems contributes to crystal stability.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity (if applicable)

Chiroptical spectroscopy, most notably Circular Dichroism (CD) spectroscopy, is a form of absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light. This technique is exclusively used for the analysis of chiral molecules, which are molecules that are non-superimposable on their mirror images.

The molecular structure of this compound lacks any stereocenters or elements of chirality, such as axial or planar chirality. It is, therefore, an achiral molecule. As a result, it does not exist as a pair of enantiomers and cannot rotate plane-polarized light or exhibit a circular dichroism signal. Consequently, chiroptical spectroscopy techniques for the determination of enantiomeric purity are not applicable to this compound.

Computational and Theoretical Chemistry Studies of 7 Trifluoromethoxy Benzo D Oxazol 2 Amine

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to elucidating the electronic properties that govern the reactivity and behavior of a molecule. Methods like Density Functional Theory (DFT) are employed to model the electron distribution and orbital energies.

Frontier Molecular Orbital (FMO) Theory and Reactivity Predictions

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energies of these orbitals and the gap between them are critical descriptors of a molecule's reactivity and kinetic stability. pku.edu.cn

For 7-(Trifluoromethoxy)benzo[d]oxazol-2-amine, the HOMO is expected to be localized primarily on the electron-rich benzoxazole (B165842) ring system and the exocyclic amine group. Conversely, the LUMO is likely distributed over the fused ring system, influenced by the electron-withdrawing trifluoromethoxy group. A smaller HOMO-LUMO energy gap suggests higher reactivity, as it implies that less energy is required to excite an electron from the ground state to an excited state, facilitating chemical reactions. researchgate.net Hybrid density functional theory calculations on similar heterocyclic systems have shown that HOMO and LUMO can be localized in different regions of the molecule, which influences charge transfer characteristics. acs.org

Illustrative FMO Data for this compound

Parameter Energy (eV) Description
EHOMO -6.25 Energy of the Highest Occupied Molecular Orbital; related to the ability to donate electrons.
ELUMO -1.10 Energy of the Lowest Unoccupied Molecular Orbital; related to the ability to accept electrons.

| Energy Gap (ΔE) | 5.15 | EHOMO - ELUMO; indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |

Note: The data in this table is illustrative and represents typical values for similar heterocyclic compounds, calculated using DFT methods. Specific values for this compound would require dedicated computational studies.

Charge Distribution and Electrostatic Potential Maps

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the charge distribution across a molecule. libretexts.org These maps are invaluable for predicting how molecules will interact with each other and for identifying sites susceptible to electrophilic or nucleophilic attack. walisongo.ac.idresearchgate.net

In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas, which are prone to attack by electrophiles. For this compound, these regions would be expected around the nitrogen and oxygen atoms of the oxazole (B20620) ring and the amino group. Regions of positive electrostatic potential (colored blue) are electron-poor and are susceptible to nucleophilic attack. researchgate.net The highly electronegative fluorine atoms of the trifluoromethoxy group would create a significant region of positive potential, influencing the molecule's intermolecular interactions. vaia.comcalstate.edu

Conformational Analysis and Energy Landscapes

The biological activity and physical properties of a molecule are heavily dependent on its three-dimensional shape or conformation. Computational methods can explore the potential energy surface of a molecule to identify stable conformers and the energy barriers between them.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. researchgate.net For this compound, an MD simulation would reveal the dynamic behavior of the molecule, including the rotation of the trifluoromethoxy group and the flexibility of the amino group. By simulating the molecule in different environments (e.g., in a vacuum or in a solvent like water), researchers can understand how its conformation adapts to its surroundings. Such simulations are crucial for predicting how the molecule might interact with a biological target, such as an enzyme's active site. nih.govresearchgate.net Analysis of parameters like the root-mean-square deviation (RMSD) during the simulation can confirm the stability of the molecule's conformation. researchgate.net

Density Functional Theory (DFT) for Ground State Geometry Optimization

Before other computational properties are calculated, the molecule's geometry must be optimized to find its most stable, lowest-energy structure (the ground state). researchgate.net Density Functional Theory (DFT), often using functionals like B3LYP, is a widely used and reliable method for geometry optimization. researchgate.netdergipark.org.tr The optimization process calculates the forces on each atom and adjusts their positions until a minimum energy configuration is reached. nih.gov This optimized structure provides accurate bond lengths, bond angles, and dihedral angles that serve as the foundation for all subsequent electronic and spectroscopic property predictions.

Illustrative Optimized Geometrical Parameters

Bond/Angle Parameter Illustrative Value
C-O (oxazole) Bond Length 1.37 Å
C=N (oxazole) Bond Length 1.31 Å
C-N (amine) Bond Length 1.38 Å
C-O-C (ether) Bond Angle 118°

Note: The data in this table is illustrative, based on typical values for substituted benzoxazoles from DFT calculations. researchgate.net Specific values would result from a dedicated geometry optimization of this compound.

Spectroscopic Property Predictions via Computational Methods

Computational chemistry can accurately predict various spectroscopic properties, which is essential for interpreting experimental data and confirming a molecule's structure. esisresearch.org

DFT calculations can predict the vibrational frequencies that correspond to peaks in Infrared (IR) and Raman spectra. esisresearch.org By analyzing the computed vibrational modes, each peak can be assigned to a specific molecular motion, such as the stretching or bending of particular bonds (e.g., C=N stretching, N-H bending, C-F stretching). esisresearch.orgnih.gov

Similarly, nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. dergipark.org.tr These theoretical chemical shifts are often in good agreement with experimental values and are crucial for structural elucidation. esisresearch.org Time-dependent DFT (TD-DFT) can be used to predict electronic transitions, which correspond to the absorption bands observed in UV-Visible spectroscopy. researchgate.net

Illustrative Predicted Spectroscopic Data

Spectrum Predicted Peak/Shift Assignment
IR ~1640 cm⁻¹ C=N stretching of the oxazole ring
IR ~3400-3500 cm⁻¹ N-H stretching of the amine group
IR ~1250-1100 cm⁻¹ C-F stretching of the -OCF₃ group
¹H NMR ~7.0-7.8 ppm Aromatic protons on the benzene (B151609) ring
¹³C NMR ~160 ppm C2 carbon of the oxazole ring

| UV-Vis | ~285 nm | π→π* transition within the benzoxazole system |

Note: This table contains representative spectroscopic data based on computational studies of similar benzoxazole derivatives. esisresearch.orgesisresearch.orgnih.gov Actual experimental values may vary.

Theoretical NMR Chemical Shifts and Coupling Constants

Computational chemistry provides powerful tools for the prediction of Nuclear Magnetic Resonance (NMR) parameters. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with Density Functional Theory (DFT), is a common approach for calculating NMR chemical shifts. beilstein-journals.org These calculations can predict the ¹H, ¹³C, and other relevant nuclei chemical shifts, which are invaluable for the structural elucidation of newly synthesized compounds and for the assignment of experimental NMR signals. beilstein-journals.org

Theoretical calculations can also help in understanding the electronic environment of each nucleus. For instance, in fluorinated compounds, ¹⁹F NMR chemical shifts can be particularly informative about the local electronic structure. nih.gov The accuracy of these predictions is dependent on the level of theory and the basis set used in the calculations. researchgate.net By comparing the theoretically predicted chemical shifts with experimental data, researchers can confirm the proposed structure of a molecule. researchgate.net

Below is an illustrative data table of calculated ¹³C NMR chemical shifts for a related benzoxazole derivative, as specific data for this compound is not available. This demonstrates the type of data generated from such computational studies.

Illustrative Data: Theoretical vs. Experimental ¹³C NMR Chemical Shifts for a Benzoxazole Derivative

Atom Experimental Chemical Shift (ppm) Calculated Chemical Shift (ppm)
C2 162.5 163.1
C4 110.2 110.8
C5 124.1 124.5
C6 124.1 124.5
C7 110.2 110.8
C8 141.9 142.3

Note: Data presented is hypothetical and for illustrative purposes only, based on typical results for similar compounds.

Vibrational Frequency Calculations for IR/Raman Spectra

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is a fundamental technique for the identification of functional groups and the determination of molecular structure. Computational methods, particularly DFT, can be used to calculate the vibrational frequencies of a molecule. researchgate.net These calculations provide a theoretical vibrational spectrum that can be compared with experimental IR and Raman spectra. researchgate.net

The calculated frequencies correspond to specific vibrational modes, such as stretching, bending, and torsional motions of the atoms. mdpi.com The Potential Energy Distribution (PED) analysis can be employed to make a precise assignment of the vibrational bands. researchgate.net It is common practice to scale the calculated frequencies by a scaling factor to account for anharmonicity and other systematic errors in the computational methods. researchgate.net

An example of a data table showing calculated vibrational frequencies and their assignments for a related heterocyclic compound is provided below to illustrate the output of these calculations.

Illustrative Data: Calculated Vibrational Frequencies and Assignments for a Benzoxazole Derivative

Vibrational Mode Calculated Frequency (cm⁻¹) Experimental Frequency (cm⁻¹) Assignment
ν(N-H) 3450 3435 N-H stretching
ν(C=N) 1640 1632 C=N stretching
ν(C-O-C) 1250 1245 Asymmetric C-O-C stretching

Note: Data presented is hypothetical and for illustrative purposes only, based on typical results for similar compounds.

Reaction Pathway Prediction and Transition State Characterization

Computational chemistry is also instrumental in elucidating reaction mechanisms by mapping out the potential energy surface of a chemical reaction. This allows for the identification of reactants, products, intermediates, and transition states.

Potential Energy Surface (PES) scans are performed to explore the energy of a molecule as a function of one or more geometric parameters, such as bond lengths, bond angles, or dihedral angles. By systematically changing these parameters and calculating the energy at each point, a profile of the reaction pathway can be generated. This helps in identifying the minimum energy pathways for a reaction and locating the approximate structures of transition states.

Once a transition state structure has been located and confirmed (usually by the presence of a single imaginary frequency in the vibrational analysis), Intrinsic Reaction Coordinate (IRC) calculations can be performed. researchgate.net An IRC calculation follows the reaction path from the transition state down to the reactants and products, confirming that the located transition state indeed connects the desired reactants and products. researchgate.net This provides a detailed picture of the molecular transformations that occur during the reaction. researchgate.net

Synthesis and Characterization of 7 Trifluoromethoxy Benzo D Oxazol 2 Amine Derivatives and Analogues

Diversification Strategies Based on the 7-(Trifluoromethoxy)benzo[d]oxazol-2-amine Scaffold

The inherent reactivity of the this compound core allows for a wide range of chemical transformations. These can be broadly categorized into modifications of the amine functionality, the aromatic benzoxazole (B165842) ring, and the trifluoromethoxy moiety.

Modification of the Amine Group

The primary amine at the 2-position of the benzoxazole ring is a versatile handle for introducing a variety of substituents through several well-established reactions.

N-Acylation: The amine group can be readily acylated using acid chlorides, anhydrides, or carboxylic acids with appropriate coupling agents to form the corresponding amides. This modification is often employed to introduce a diverse array of functional groups and to modulate the electronic and steric properties of the molecule. nih.gov

N-Alkylation: Alkylation of the amine can be achieved using alkyl halides or via reductive amination with aldehydes or ketones. These reactions introduce alkyl chains, which can influence the lipophilicity and conformational flexibility of the resulting derivatives. nih.govnih.gov

N-Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base yields sulfonamides. This functional group can act as a hydrogen bond acceptor and can impart specific geometric constraints on the molecule.

Urea and Thiourea Formation: Treatment with isocyanates or isothiocyanates provides access to the corresponding ureas and thioureas, respectively. These moieties are known to participate in various biological interactions.

A representative table of potential amine modifications is presented below.

Reaction Type Reagent Product Class
N-AcylationAcetyl chlorideN-(7-(trifluoromethoxy)benzo[d]oxazol-2-yl)acetamide
N-AlkylationBenzyl bromideN-benzyl-7-(trifluoromethoxy)benzo[d]oxazol-2-amine
N-Sulfonylationp-Toluenesulfonyl chlorideN-(7-(trifluoromethoxy)benzo[d]oxazol-2-yl)-4-methylbenzenesulfonamide
Urea FormationPhenyl isocyanate1-(7-(trifluoromethoxy)benzo[d]oxazol-2-yl)-3-phenylurea

Functionalization of the Benzo[d]oxazole Ring System

The benzoxazole ring is an aromatic system that can undergo electrophilic aromatic substitution, although the reactivity is influenced by the existing substituents. The trifluoromethoxy group is known to be an ortho-, para-directing deactivator in electrophilic aromatic substitution reactions. nih.gov The electron-donating character of the fused oxazole (B20620) ring also influences the regioselectivity of these reactions.

Halogenation: Bromination or chlorination can introduce halogen atoms onto the benzene (B151609) ring, typically at positions ortho or para to activating groups. These halogenated derivatives can then serve as handles for further cross-coupling reactions. wikipedia.org

Nitration and Sulfonation: Under carefully controlled conditions, nitration and sulfonation can introduce nitro and sulfonic acid groups, respectively, onto the aromatic ring. wikipedia.orgmasterorganicchemistry.com

Cross-Coupling Reactions: For benzoxazoles bearing a halogen substituent, palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations are powerful tools for introducing a wide variety of aryl, vinyl, and amino substituents. researchgate.netnih.gov

The table below illustrates potential functionalizations of the benzoxazole ring.

Reaction Type Reagent/Catalyst Potential Product
BrominationN-Bromosuccinimide5-Bromo-7-(trifluoromethoxy)benzo[d]oxazol-2-amine
NitrationNitric acid/Sulfuric acid7-(Trifluoromethoxy)-5-nitrobenzo[d]oxazol-2-amine
Suzuki CouplingArylboronic acid / Pd catalyst5-Aryl-7-(trifluoromethoxy)benzo[d]oxazol-2-amine

Alterations of the Trifluoromethoxy Moiety

The trifluoromethoxy group is generally considered to be chemically robust and less amenable to modification compared to the amine group or the benzoxazole ring. nih.govtcichemicals.com Its strong electron-withdrawing nature and the stability of the C-F bonds make transformations challenging. tcichemicals.com However, under specific and often harsh conditions, cleavage of the C-O bond or modification of the trifluoromethyl group may be possible, although this is not a common strategy for derivatization. acs.orgresearchgate.net

Structure-Guided Design of Novel Analogues

While specific structure-activity relationship (SAR) studies for this compound are not extensively documented in publicly available literature, the principles of structure-guided design can be applied to this scaffold. Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can be employed to predict the binding of analogues to a biological target. nih.govnih.govpensoft.net This in silico approach can help prioritize the synthesis of compounds with a higher probability of desired activity, thereby streamlining the drug discovery process. For instance, if the trifluoromethoxy group is identified as being in a favorable position for binding, analogues with alternative substituents at the 7-position could be designed to probe the importance of this interaction. Similarly, if the 2-amino group is involved in a crucial hydrogen bond, modifications can be designed to enhance this interaction.

Advanced Synthetic Techniques for Derivative Libraries

The generation of libraries of derivatives is essential for high-throughput screening and the rapid exploration of chemical space. Advanced synthetic techniques, such as parallel synthesis, are well-suited for this purpose.

Parallel Synthesis

Parallel synthesis allows for the simultaneous preparation of a large number of compounds in a spatially separated manner. nih.gov This can be achieved using multi-well plates or automated synthesis platforms. For the this compound scaffold, parallel synthesis can be employed to rapidly generate a library of derivatives with diverse substituents on the 2-amino group. google.comacs.org For example, an array of acid chlorides or isocyanates can be reacted with the parent amine in separate reaction vessels to produce a library of amides or ureas. Solid-phase synthesis is a particularly powerful technique for parallel synthesis, as it simplifies the purification process. acs.org The starting amine can be attached to a solid support, subjected to a series of reactions, and then cleaved from the support to yield the final product.

The following table outlines a hypothetical parallel synthesis scheme for the diversification of the amine group.

Reaction Well Reagent Resulting Derivative
A1Benzoyl chlorideN-(7-(trifluoromethoxy)benzo[d]oxazol-2-yl)benzamide
A2Cyclohexanecarbonyl chlorideN-(7-(trifluoromethoxy)benzo[d]oxazol-2-yl)cyclohexanecarboxamide
A3Thiophene-2-carbonyl chlorideN-(7-(trifluoromethoxy)benzo[d]oxazol-2-yl)thiophene-2-carboxamide
B1Phenyl isocyanate1-(7-(trifluoromethoxy)benzo[d]oxazol-2-yl)-3-phenylurea
B2Ethyl isocyanate1-Ethyl-3-(7-(trifluoromethoxy)benzo[d]oxazol-2-yl)urea
B34-Chlorophenyl isocyanate1-(4-Chlorophenyl)-3-(7-(trifluoromethoxy)benzo[d]oxazol-2-yl)urea

Combinatorial Chemistry Approaches

Combinatorial chemistry has emerged as a pivotal strategy in medicinal chemistry and materials science for the rapid synthesis of large, systematically organized collections of compounds, known as libraries. This high-throughput approach is particularly well-suited for the structural exploration of privileged scaffolds like the 2-aminobenzoxazole (B146116) core, enabling the efficient generation of numerous derivatives for biological screening and structure-activity relationship (SAR) studies. The application of combinatorial techniques to the synthesis of derivatives of this compound allows for the systematic modification of the core structure to optimize its physicochemical and pharmacological properties.

The primary strategy for building a combinatorial library around the this compound scaffold involves the derivatization of the 2-amino group. This functional handle is amenable to a wide array of chemical transformations, including acylation, sulfonylation, alkylation, and reductive amination, allowing for the introduction of diverse substituents. Liquid-phase (solution-phase) parallel synthesis is a common and effective method for this purpose. scispace.comnih.gov This technique involves running multiple, separate reactions in parallel, often in multi-well plates, where each well contains the common core scaffold and a unique building block (e.g., a specific acyl chloride or aldehyde). scispace.com

A key reaction for generating such libraries is the condensation of the 2-amino group with various electrophilic partners. For instance, a library of N-substituted amide derivatives can be readily synthesized by reacting this compound with a collection of different carboxylic acids (often activated as acid chlorides or via coupling agents). Studies on related N-substituted 2-aminobenzoxazoles have shown that reactions with various amines can proceed smoothly to give desired products in good yields, demonstrating the feasibility of this approach for library generation. acs.org

The general workflow for a solution-phase combinatorial synthesis of an amide library is as follows:

Scaffold Preparation : Synthesis of the core molecule, this compound.

Library Design : Selection of a diverse set of building blocks (e.g., acyl chlorides, sulfonyl chlorides) to introduce chemical variability at the 2-amino position.

Parallel Synthesis : Dispensing the core scaffold into an array of reaction vessels (e.g., a 96-well plate), followed by the addition of a unique building block to each vessel.

Reaction and Work-up : The reactions are run under optimized conditions, often followed by a simplified, parallel work-up procedure such as liquid-liquid extraction or solid-phase extraction to purify the products.

Characterization : The resulting compounds in the library are typically characterized using high-throughput analytical techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) to confirm identity and purity.

The research findings below illustrate the types of building blocks and reaction schemes that can be employed in a combinatorial approach to generate diverse libraries of benzoxazole derivatives. While these examples may not use the exact 7-(trifluoromethoxy) core, the chemical principles are directly applicable.

Table 1: Representative Combinatorial Library of Amide Derivatives via Parallel Acylation

This table illustrates a hypothetical library of amide derivatives synthesized from this compound using a parallel acylation protocol. The yields are estimated based on reported syntheses of similar N-substituted 2-aminobenzoxazole compounds. acs.org

Building Block (Acyl Chloride)R-GroupResulting Derivative Name
Acetyl chloride-CH₃N-(7-(Trifluoromethoxy)benzo[d]oxazol-2-yl)acetamide
Benzoyl chloride-C₆H₅N-(7-(Trifluoromethoxy)benzo[d]oxazol-2-yl)benzamide
Cyclopropanecarbonyl chloride-c-C₃H₅N-(7-(Trifluoromethoxy)benzo[d]oxazol-2-yl)cyclopropanecarboxamide
4-Chlorobenzoyl chloride-C₆H₄-4-Cl4-Chloro-N-(7-(Trifluoromethoxy)benzo[d]oxazol-2-yl)benzamide
Thiophene-2-carbonyl chloride-C₄H₃SN-(7-(Trifluoromethoxy)benzo[d]oxazol-2-yl)thiophene-2-carboxamide

Table 2: Representative Combinatorial Library of Sulfonamide Derivatives via Parallel Sulfonylation

This table shows a potential library of sulfonamide derivatives created by reacting the parent amine with a variety of sulfonyl chlorides.

Building Block (Sulfonyl Chloride)R-GroupResulting Derivative Name
Methanesulfonyl chloride-CH₃N-(7-(Trifluoromethoxy)benzo[d]oxazol-2-yl)methanesulfonamide
Benzenesulfonyl chloride-C₆H₅N-(7-(Trifluoromethoxy)benzo[d]oxazol-2-yl)benzenesulfonamide
p-Toluenesulfonyl chloride-C₆H₄-4-CH₃4-Methyl-N-(7-(Trifluoromethoxy)benzo[d]oxazol-2-yl)benzenesulfonamide
4-Fluorobenzenesulfonyl chloride-C₆H₄-4-F4-Fluoro-N-(7-(Trifluoromethoxy)benzo[d]oxazol-2-yl)benzenesulfonamide
N,N-Dimethylsulfamoyl chloride-N(CH₃)₂N'-(7-(Trifluoromethoxy)benzo[d]oxazol-2-yl)-N,N-dimethylsulfamide

The characterization of these combinatorial libraries relies heavily on modern analytical techniques. LC-MS is used for rapid confirmation of molecular weight and assessment of purity for each library member. For further structural confirmation of selected "hit" compounds identified during screening, techniques such as ¹H NMR and ¹³C NMR spectroscopy are employed. acs.org The success of combinatorial approaches is defined by the ability to rapidly generate high-purity libraries of novel analogues, which accelerates the discovery of new lead compounds for various applications. scispace.com

Structure Activity Relationship Sar Studies of 7 Trifluoromethoxy Benzo D Oxazol 2 Amine Analogues in Non Clinical Contexts

SAR Based on Chemical Property Modulation (e.g., electronic, steric, lipophilicity)

The biological activity of benzoxazole (B165842) analogues is intricately linked to the modulation of their physicochemical properties, including electronic effects, steric hindrance, and lipophilicity.

Electronic Effects: The electronic nature of substituents on the benzoxazole core significantly impacts activity. For instance, in a series of benzoxazole derivatives studied for their anticancer activity, the presence of electron-withdrawing groups was found to be a key determinant of their inhibitory potential. In contrast, other studies on different biological targets have shown that electron-donating groups can enhance activity. The trifluoromethoxy group at the 7-position of the core compound is a strong electron-withdrawing group, which is expected to influence the electron density of the entire ring system and its interaction with biological targets.

Steric Factors: The size and spatial arrangement of substituents on the benzoxazol-2-amine scaffold play a critical role in determining the binding affinity and selectivity for their molecular targets. Studies on various benzoxazole derivatives have demonstrated that bulky substituents can either enhance or diminish activity depending on the topology of the target's binding site. For example, in the development of inhibitors for certain kinases, the introduction of specific bulky groups has been shown to improve potency by occupying hydrophobic pockets within the enzyme's active site.

Lipophilicity: The lipophilicity, or hydrophobicity, of the molecule is a crucial factor for its ability to cross cell membranes and reach its target. The trifluoromethoxy group in 7-(Trifluoromethoxy)benzo[d]oxazol-2-amine significantly increases its lipophilicity. SAR studies on related benzoxazole series have often shown a correlation between lipophilicity and biological activity, where an optimal range of lipophilicity is required for potent effects.

SAR in In Vitro Assays (Mechanistic Biochemical Studies not involving clinical trials)

In vitro assays are fundamental in elucidating the SAR of this compound analogues by providing insights into their interactions with specific molecular targets in a controlled, non-clinical environment.

Benzoxazole derivatives have been investigated as inhibitors of various enzymes. For example, some analogues have been shown to inhibit bacterial enzymes like D-alanyl-D-alanine ligase, which is essential for bacterial cell wall biosynthesis ucl.ac.beresearchgate.net. In such studies, modifications to the benzoxazole scaffold have led to the identification of key structural features required for potent inhibition. While specific data on this compound is not extensively available, related studies on other benzoxazole derivatives as VEGFR-2 inhibitors have highlighted the importance of substituents on the benzoxazole ring for activity nih.govresearchgate.netsemanticscholar.orgresearchgate.netnih.gov. For instance, a study on benzoxazole derivatives as VEGFR-2 inhibitors showed that compounds with a 5-methyl substitution on the benzoxazole ring were more active than unsubstituted analogues nih.gov.

Table 1: In Vitro Enzyme Inhibition by Benzoxazole Analogues

Compound Series Target Enzyme Key SAR Findings
2-Phenylbenzoxazole derivatives D-alanyl-D-alanine ligase (E. faecalis) The 2-phenylbenzoxazole scaffold was identified as a novel inhibitor.

The benzoxazole scaffold has also been explored for its potential to interact with various receptors. For instance, a series of 4-azabenzoxazole analogues were synthesized and evaluated as histamine H3 antagonists nih.gov. These studies revealed that the introduction of substituted phenyl and pyridyl groups at the 6-position of the 4-azabenzoxazole core resulted in compounds with good H3 antagonist activity nih.gov. While this is a related heterocyclic system, it provides insights into how modifications to the core structure can influence receptor binding.

Table 2: In Vitro Receptor Binding of Benzoxazole Analogues

Compound Series Target Receptor Key SAR Findings

Computational SAR Modeling

Computational modeling has become an indispensable tool in understanding and predicting the SAR of benzoxazole derivatives, including analogues of this compound.

QSAR studies aim to establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. For benzoxazole derivatives, 2D and 3D-QSAR models have been developed to predict their activity against various targets, such as cancer cell lines and microbes researchgate.netnih.govijpsdronline.com. These models use molecular descriptors that quantify steric, electronic, and hydrophobic properties to correlate with biological activity. For example, a QSAR study on benzoxazole derivatives with antimicrobial activity identified topological parameters and Kier's molecular connectivity indices as being highly relevant for their activity researchgate.net. Another study on benzoxazole derivatives as anticancer agents used Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to generate 3D-QSAR models with good predictive ability nih.govnih.gov.

Both ligand-based and structure-based design approaches have been employed to guide the synthesis of novel benzoxazole analogues. Ligand-based design, which is utilized when the 3D structure of the target is unknown, relies on the SAR of known active compounds to build a pharmacophore model. This model represents the essential structural features required for biological activity.

Structure-based design, on the other hand, utilizes the 3D structure of the target protein, often obtained from X-ray crystallography or NMR spectroscopy, to design ligands that can bind with high affinity and selectivity. Molecular docking studies, a key component of structure-based design, have been used to predict the binding modes of benzoxazole derivatives within the active sites of enzymes like VEGFR-2 and D-alanyl-D-alanine ligase ucl.ac.benih.gov. These studies have helped to rationalize the observed SAR and guide the design of more potent inhibitors by identifying key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein ucl.ac.benih.gov.

Non Clinical Applications and Materials Science Research Involving 7 Trifluoromethoxy Benzo D Oxazol 2 Amine

Application in Advanced Materials and Polymer Science

The unique structure of 7-(Trifluoromethoxy)benzo[d]oxazol-2-amine, featuring a benzoxazole (B165842) core, an amine group, and a trifluoromethoxy substituent, makes it a candidate for the development of specialized polymers and organic electronic materials.

Monomer or Building Block for Functional Polymers

While specific research detailing the use of this compound as a monomer is limited, the presence of a reactive amine group suggests its potential for incorporation into polymer chains. Amine-functionalized molecules are valuable in polymer chemistry for their ability to undergo various polymerization reactions, such as polycondensation and addition reactions. Polymers bearing amine moieties can be conjugated with other molecules, making them suitable for a range of applications. The incorporation of the trifluoromethoxy group could impart desirable properties to the resulting polymer, such as increased thermal stability, altered solubility, and modified electronic characteristics.

Integration into Organic Electronic Materials (e.g., OLEDs, OFETs)

Benzoxazole and benzothiazole (B30560) derivatives are known for their applications in organic electronics. These compounds often exhibit semiconducting and luminescent properties, which are crucial for devices like Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs).

For instance, various benzimidazole (B57391) and carbazole (B46965) derivatives have been investigated as emitters in OLEDs, demonstrating the potential of such heterocyclic systems in achieving efficient light emission. While direct integration of this compound into OLEDs or OFETs has not been extensively reported, its structural similarity to known organic semiconductor materials suggests its potential in this area. The electron-withdrawing nature of the trifluoromethoxy group could influence the HOMO and LUMO energy levels of the molecule, which is a key factor in designing materials for efficient charge injection and transport in electronic devices.

Use in Catalysis Research (e.g., ligands, organocatalysts)

Currently, there is a lack of specific research on the application of this compound in catalysis. However, the presence of nitrogen and oxygen atoms in the benzoxazole ring, along with the exocyclic amine group, provides potential coordination sites for metal ions. This suggests that the compound could be explored as a ligand in coordination chemistry and catalysis. The electronic properties of the ligand, influenced by the trifluoromethoxy group, could modulate the catalytic activity of a metal center.

Application as a Chemical Probe or Reporter Molecule

Benzoxazole and benzothiazole derivatives are often fluorescent, making them suitable for use as chemical probes and reporter molecules. These molecules can be designed to exhibit changes in their fluorescence properties, such as intensity or wavelength, in response to specific analytes or changes in their environment.

For example, a fluorescent probe based on a 7-nitro-2,1,3-benzoxadiazol-4-yl derivative has been synthesized for the peripheral-type benzodiazepine (B76468) receptor. nih.gov This highlights the utility of the benzoxazole scaffold in developing tools for biological imaging and sensing. While specific studies on this compound as a chemical probe are not widely available, its inherent structural features suggest that it could be a promising candidate for such applications.

Role in Advanced Chemical Sensing Platforms

Building upon their potential as chemical probes, benzoxazole derivatives can be integrated into more complex chemical sensing platforms. These platforms can be designed for the selective and sensitive detection of various chemical species. For instance, a dual selective sensor for cyanide ion detection has been developed based on a 4-(1H-Benzo[d]oxazole-2-yl)-2-methoxyphenol moiety. researchgate.net The development of such sensors often relies on the specific interactions between the sensor molecule and the analyte, leading to a measurable signal. The trifluoromethoxy group in this compound could play a role in modulating these interactions and enhancing the selectivity and sensitivity of a potential sensing platform.

Photophysical Properties and Potential Applications in Optoelectronics

The photophysical properties of benzoxazole and benzothiazole derivatives are of significant interest for their potential applications in optoelectronics. These properties, including absorption and emission spectra, fluorescence quantum yield, and excited-state lifetime, are crucial for determining their suitability for devices such as OLEDs, fluorescent sensors, and optical waveguides.

Studies on similar benzoxazole derivatives have shown that their fluorescence properties can be tuned by modifying the substituents on the benzoxazole core. researchgate.net The trifluoromethoxy group, being a strong electron-withdrawing group, is expected to have a significant impact on the photophysical properties of this compound. This could lead to shifts in the absorption and emission wavelengths, potentially resulting in blue-shifted emission, which is desirable for certain optoelectronic applications. Further research is needed to fully characterize the photophysical properties of this specific compound and to explore its potential in the field of optoelectronics.

Future Research Directions and Emerging Paradigms for 7 Trifluoromethoxy Benzo D Oxazol 2 Amine

Exploration of New Synthetic Avenues

The development of novel and efficient synthetic routes to 7-(Trifluoromethoxy)benzo[d]oxazol-2-amine is a primary area for future research. Traditional methods for benzoxazole (B165842) synthesis often involve the condensation of 2-aminophenols with various reagents like carboxylic acids, aldehydes, or nitriles. mdpi.comnih.gov For the target molecule, a key starting material would be 2-amino-6-(trifluoromethoxy)phenol (B581549). Future explorations could focus on metal-free catalytic systems and innovative activation methods to improve yield, reduce reaction times, and enhance substrate scope.

One promising approach involves the use of hypervalent iodine reagents to mediate the cyclization of an appropriate precursor, a method known for its mild conditions and high efficiency. Another avenue is the exploration of electrochemical synthesis, which offers a green and atom-economical alternative by avoiding the use of chemical oxidants and generating hydrogen as the only byproduct. organic-chemistry.org

Below is a comparative table of potential synthetic methodologies that could be explored for the synthesis of this compound.

Methodology Potential Reagents/Catalysts Anticipated Advantages Key Research Focus
Metal-Catalyzed Cyclization Copper or Palladium catalysts, various ligandsHigh yields, good functional group toleranceCatalyst optimization, ligand design, lower catalyst loading
Hypervalent Iodine-Mediated Synthesis Phenyliodine diacetate (PIDA), iodosobenzeneMild reaction conditions, metal-freeDevelopment of recyclable reagents, understanding reaction mechanism
Electrochemical Synthesis Undivided cell, graphite (B72142) electrodesEnvironmentally friendly, high atom economyOptimization of electrolyte and electrode materials, scalability
Microwave-Assisted Synthesis Polar solvents (e.g., DMF, EtOH)Rapid reaction times, improved yieldsSolvent screening, temperature and power optimization

Integration into Multicomponent Reaction Frameworks

The 2-amino group of this compound presents a reactive handle for participation in multicomponent reactions (MCRs). MCRs are highly convergent chemical processes where three or more reactants combine in a single operation to form a complex product, incorporating most or all of the atoms of the starting materials. semanticscholar.orgnih.gov

Future research could focus on utilizing the target compound as a key building block in isocyanide-based MCRs, such as the Ugi or Passerini reactions, to generate libraries of complex, drug-like molecules. The benzoxazole core would provide a rigid scaffold, while the trifluoromethoxy group could impart favorable physicochemical properties, such as increased lipophilicity and metabolic stability. mdpi.com The successful integration into MCRs would enable the rapid generation of molecular diversity for screening in various applications. beilstein-journals.orgresearchgate.net

Advanced Mechanistic Characterization Techniques

A thorough understanding of the reaction mechanisms governing the synthesis and subsequent functionalization of this compound is crucial for process optimization and the development of more efficient protocols. Future studies should employ advanced mechanistic characterization techniques.

In-situ Spectroscopy: Techniques such as ReactIR (Fourier-transform infrared spectroscopy) and Raman spectroscopy can be used to monitor the concentration of reactants, intermediates, and products in real-time, providing valuable kinetic data.

Computational Modeling: Density Functional Theory (DFT) calculations can be employed to model reaction pathways, calculate transition state energies, and predict the most favorable mechanistic routes. This can provide insights into the role of catalysts and substituents on reaction outcomes.

Isotope Labeling Studies: The use of isotopically labeled starting materials (e.g., with ¹⁸O or ¹⁵N) can help to trace the path of atoms throughout the reaction, confirming or refuting proposed mechanistic pathways.

A proposed mechanism for the formation of 2-substituted benzoxazoles often involves the initial formation of an amidinium salt intermediate, followed by intramolecular cyclization. nih.govnih.gov Advanced techniques would help to elucidate the precise steps and energetic profile for the synthesis of this specific trifluoromethoxy-substituted analogue.

Sustainable and Scalable Production Methods

The principles of green chemistry are increasingly important in chemical synthesis. mdpi.com Future research should focus on developing sustainable and scalable production methods for this compound. Key areas of investigation include:

Solvent Selection: Replacing hazardous solvents with greener alternatives such as water, ethanol (B145695), or deep eutectic solvents. mdpi.com

Catalysis: Developing recyclable heterogeneous catalysts to simplify product purification and reduce waste. Copper(II) ferrite (B1171679) nanoparticles have shown promise in the sustainable synthesis of benzoxazoles. organic-chemistry.org

Energy Efficiency: Utilizing energy-efficient techniques like microwave irradiation or ultrasound, which can significantly reduce reaction times and energy consumption compared to conventional heating. mdpi.com

Atom Economy: Designing synthetic routes that maximize the incorporation of starting material atoms into the final product, such as through MCRs or catalytic cycles. acs.orgbath.ac.uk

The following table outlines potential green chemistry approaches for the synthesis.

Green Chemistry Principle Proposed Approach Potential Benefit
Waste Prevention Utilize catalytic methods over stoichiometric reagents.Reduced formation of byproducts.
Atom Economy Employ multicomponent reactions.Maximizes incorporation of starting materials.
Safer Solvents and Auxiliaries Use of aqueous media or biodegradable solvents.Reduced environmental impact and improved safety.
Design for Energy Efficiency Microwave-assisted or flow chemistry synthesis.Lower energy consumption and faster reactions.

Discovery of Novel Non-Clinical Applications and Technologies

Beyond potential pharmaceutical applications, the unique electronic properties imparted by the trifluoromethoxy group suggest that this compound could find use in materials science and other technological areas. Benzoxazoles are known to be valuable scaffolds in organic electronics and as fluorescent probes. nih.govglobalresearchonline.net

Future research could explore its application as:

Organic Light-Emitting Diodes (OLEDs): The benzoxazole core is a known fluorophore, and the trifluoromethoxy group could enhance properties like quantum yield, photostability, and solubility in organic matrices.

Chemical Sensors: The 2-amino group could be functionalized to create receptors for specific analytes, with the benzoxazole core acting as a fluorescent reporter.

Advanced Polymers: Incorporation of this moiety into polymer backbones could lead to materials with enhanced thermal stability, specific optical properties, or altered dielectric constants. The fluorosulfate (B1228806) group, a related functionality, has been used for immobilizing benzoxazoles onto material surfaces. mdpi.com

Challenges and Opportunities in the Academic Study of Trifluoromethoxy-Substituted Heterocycles

The academic study of trifluoromethoxy-substituted heterocycles like this compound is not without its challenges. The incorporation of the trifluoromethoxy (-OCF₃) group into aromatic systems is notoriously difficult due to the instability of the trifluoromethoxide anion. mdpi.com This presents a significant synthetic hurdle that requires the development of novel trifluoromethoxylation reagents and methodologies. rsc.orgnih.gov

However, these challenges also create significant opportunities. The trifluoromethoxy group is highly lipophilic and a strong electron-withdrawing group, which can dramatically alter the physicochemical and biological properties of a molecule. mdpi.com Overcoming the synthetic difficulties could unlock access to a vast chemical space of novel heterocycles with unique properties.

Key opportunities include:

Developing Novel Reagents: Creating new, stable, and easy-to-handle reagents for trifluoromethoxylation.

Exploring New Reaction Pathways: Investigating radical-based or transition-metal-catalyzed methods for C-OCF₃ bond formation.

Structure-Property Relationship Studies: Systematically studying how the position and number of -OCF₃ groups on heterocyclic scaffolds influence their electronic, optical, and biological properties. The study of trifluoromethyl groups, a related moiety, is an area of high demand in the chemical industry. pnas.orgresearchgate.net

The pursuit of these research directions will not only advance our understanding of the chemistry of this compound but also contribute to the broader field of fluorine chemistry and the development of advanced materials and sustainable technologies.

Q & A

Q. What approaches reconcile discrepancies between computational predictions and experimental bioactivity data?

  • Methodology : Re-parameterize force fields (e.g., GAFF2) using quantum mechanical calculations (DFT at B3LYP/6-31G* level) for accurate ligand conformations. Incorporate solvent effects (PBS, pH 7.4) and protein flexibility (ensemble docking) to improve docking accuracy .

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